molecular formula C29H32N2O10S B13850119 (2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13850119
M. Wt: 600.6 g/mol
InChI Key: JVRRLPUZNDYCTR-QYCHHQBPSA-N
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Description

The compound (2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with a unique structure It features multiple chiral centers and a combination of functional groups, including carboxylic acids, thiophenes, and imidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps. The process typically starts with the preparation of the core sugar moiety, followed by the introduction of the benzoyl group and the imidazole-thiophene side chain. Key reaction conditions include the use of protecting groups to ensure selective reactions at specific sites and the use of catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification methods such as chromatography and crystallization would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s ability to interact with various biological targets makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H32N2O10S

Molecular Weight

600.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C29H32N2O10S/c1-2-3-6-21-30-14-19(12-18(26(35)36)13-20-5-4-11-42-20)31(21)15-16-7-9-17(10-8-16)28(39)41-29-24(34)22(32)23(33)25(40-29)27(37)38/h4-5,7-12,14,22-25,29,32-34H,2-3,6,13,15H2,1H3,(H,35,36)(H,37,38)/b18-12+/t22-,23-,24+,25-,29-/m0/s1

InChI Key

JVRRLPUZNDYCTR-QYCHHQBPSA-N

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C=C(\CC4=CC=CS4)/C(=O)O

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C=C(CC4=CC=CS4)C(=O)O

Origin of Product

United States

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